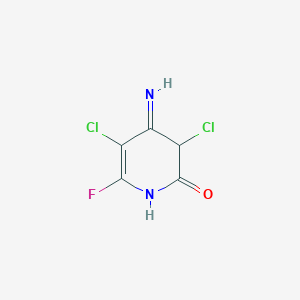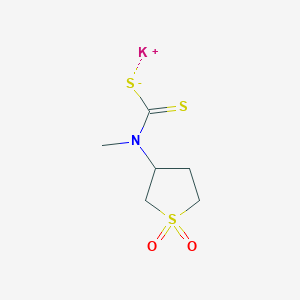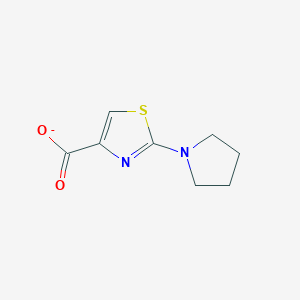![molecular formula C12H8N2O B12347014 5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)
5aH-benzo[b][1,8]naphthyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5aH-benzo[b][1,8]naphthyridin-5-one is a heterocyclic compound with a molecular formula of C12H8N2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties .
Preparation Methods
The synthesis of 5aH-benzo[b][1,8]naphthyridin-5-one can be achieved through various methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and an aldehyde as starting materials . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve multicomponent reactions, which can efficiently generate complex molecular architectures .
Chemical Reactions Analysis
5aH-benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Major products formed from these reactions include trisubstituted 2-amino-1,8-naphthyridines .
Scientific Research Applications
5aH-benzo[b][1,8]naphthyridin-5-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a core structure in the development of antibacterial agents such as gemifloxacin . It also finds applications in materials science, where it is used as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it serves as a ligand in coordination chemistry and as a component in self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 5aH-benzo[b][1,8]naphthyridin-5-one involves its interaction with various molecular targets and pathways. In medicinal applications, it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
5aH-benzo[b][1,8]naphthyridin-5-one can be compared with other similar compounds such as 1,5-naphthyridines and 1,6-naphthyridines . While all these compounds share a naphthyridine core, this compound is unique due to its specific substitution pattern and the presence of a carbonyl group at the 5-position . This structural uniqueness contributes to its distinct biological and photochemical properties .
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5aH-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-8H |
InChI Key |
SCGDOQCXBUJYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC3=C(C2=O)C=CC=N3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


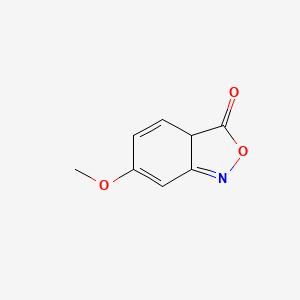
![2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one](/img/structure/B12346944.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346957.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)
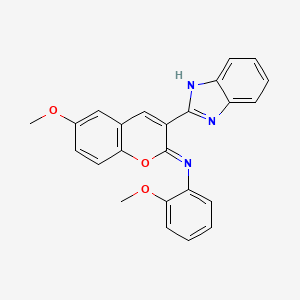
![11-(4-Butoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346972.png)
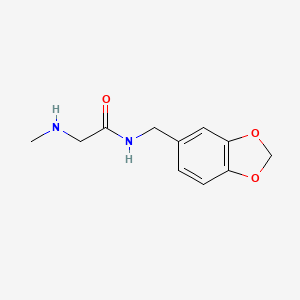
![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)

